

Technical Support Center: Near-Infrared (NIR) Brain Tissue Imaging

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Compound of Interest

Compound Name: QM-FN-SO3

Cat. No.: B12385852

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize brain tissue autofluorescence and enhance the quality of your Near-Infrared (NIR) imaging data.

Troubleshooting Guide

This guide addresses common issues encountered during NIR imaging of brain tissue, offering step-by-step solutions to reduce autofluorescence.

Issue 1: High background fluorescence obscuring the signal of interest.

- Question: My NIR images of brain tissue have a high, diffuse background, making it difficult to distinguish my specific signal. What is causing this and how can I fix it?
- Answer: High background fluorescence, or autofluorescence, in brain tissue is often caused by endogenous fluorophores such as lipofuscin, collagen, and elastin, or by the fixative used. [1][2][3] Aldehyde fixatives like formalin and paraformaldehyde are known to induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[4][5]

Troubleshooting Steps:

- Identify the Source:

- **Unstained Control:** Image an unstained section of your processed tissue to confirm the presence of autofluorescence.
- **Spectral Analysis:** If your imaging system allows, perform a spectral scan to characterize the emission profile of the background fluorescence. Lipofuscin, a major source of autofluorescence in aged brain tissue, has a broad emission spectrum.
- **Methodological Adjustments:**
 - **Fixation:** Minimize fixation time and consider using paraformaldehyde instead of glutaraldehyde, which induces less autofluorescence. Perfusion with PBS before fixation can also help by removing red blood cells, another source of autofluorescence.
 - **Fluorophore Selection:** Whenever possible, use fluorophores that emit in the far-red or NIR range, as endogenous autofluorescence is typically weaker at longer wavelengths.
- **Chemical Quenching:**
 - **For Aldehyde-Induced Autofluorescence:** Treat tissue sections with Sodium Borohydride (NaBH_4) to reduce aldehyde groups.
 - **For Lipofuscin Autofluorescence:** Treat sections with Sudan Black B (SBB) or a commercial quenching reagent. SBB is a lipophilic dye that effectively quenches lipofuscin fluorescence. However, be aware that SBB can introduce some background in the far-red channel.
- **Photobleaching:**
 - **Expose the tissue section to a light source before labeling to "bleach" the endogenous fluorophores.** This method can be effective but may require long exposure times.

Issue 2: Granular, punctate autofluorescence interfering with specific staining.

- **Question:** I am observing bright, granular fluorescent spots in my images that are not part of my specific staining. What are these and how do I get rid of them?
- **Answer:** These granular fluorescent spots are likely lipofuscin granules, which are autofluorescent "age pigments" that accumulate in the cytoplasm of neurons and other cell

types, particularly in aged tissue. Lipofuscin has a very broad excitation and emission spectrum, making it a challenging source of autofluorescence.

Troubleshooting Steps:

- Confirmation: Lipofuscin granules will be visible across multiple fluorescence channels.
- Primary Solution - Sudan Black B (SBB) Treatment: SBB is highly effective at quenching lipofuscin-based autofluorescence. See the detailed protocol below.
- Commercial Reagents: Consider using commercially available reagents specifically designed to quench lipofuscin autofluorescence, such as TrueBlack®. These can sometimes offer better performance with less background in the far-red spectrum compared to SBB.
- Spectral Unmixing: If your confocal microscope has spectral imaging capabilities, you can capture the emission spectrum of the lipofuscin from an unstained section and then use linear unmixing to computationally remove this signal from your stained images.

Workflow for Troubleshooting High Autofluorescence

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